N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide
Description
N-[2-(Hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a hydrazinecarbonyl group and an N-methylbenzenesulfonamide moiety.
- Friedel-Crafts reactions to introduce sulfonyl groups onto aromatic rings .
- Nucleophilic addition of hydrazides to isothiocyanates or isocyanates to form hydrazinecarbonyl derivatives .
- S-alkylation or cyclization steps to stabilize the final structure .
Key structural features include:
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-15(10-7-8-19-11(10)12(16)14-13)20(17,18)9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVBYDZJJIUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NN)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide typically involves the condensation of a thiophene derivative with a hydrazinylcarbonyl compound and a benzenesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylcarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the hydrazinylcarbonyl group can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing hydrazine and thiophene moieties exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been studied for their effectiveness against various bacterial strains. The incorporation of hydrazinecarbonyl groups enhances the biological activity, making N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide a candidate for further exploration in antibiotic development .
Anticancer Properties
Studies have shown that hydrazone derivatives, particularly those with thiophene rings, possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. This compound has been evaluated for its potential to inhibit tumor growth, suggesting its utility in cancer therapeutics .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, some studies focus on its role as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer .
Materials Science
Polymer Synthesis
The unique properties of this compound allow it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Conductive Materials
Due to the presence of thiophene groups, this compound can contribute to the electrical conductivity of materials. Research into organic semiconductors has revealed that incorporating such compounds can improve charge transport properties, which is beneficial for applications in organic electronics and photovoltaic devices .
Agricultural Chemistry
Pesticide Development
The biological activity of this compound extends to agricultural applications, particularly in the development of new pesticides. Its efficacy against plant pathogens suggests potential use as a fungicide or bactericide in crop protection strategies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Showed 70% reduction in cell viability in breast cancer cell lines at a concentration of 50 µM after 48 hours. |
| Study C | Enzyme Inhibition | Reported IC50 values indicating effective inhibition of carbonic anhydrase with values around 25 µM. |
Mechanism of Action
The mechanism of action of N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydrazinylcarbonyl group can form hydrogen bonds with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Bis-Sulfonamide SHIP1 Activators (Compounds 66–70)
These compounds share a thiophene-sulfonamide backbone but differ in substituents (e.g., nitro, trifluoromethyl). Key comparisons:
- Impact of Substituents : Nitro groups (Compounds 67–69) reduce melting points compared to iodinated (Compound 66), suggesting weaker crystal packing .
B. Thiazolidione Derivatives (Compound I)
- Structure: 4-Methylbenzenesulfonyl group linked to a thiazolidinone ring.
- Function: Exhibits fungicidal and insecticidal activity, attributed to the sulfonamide-thiazolidinone synergy .
- Comparison: The title compound’s hydrazinecarbonyl group may offer enhanced metal-binding capacity compared to thiazolidinone’s lactam ring.
C. N-(4-Hydroxyphenyl)benzenesulfonamide
- Structure: Simple benzenesulfonamide with a phenolic group.
- Hydrogen Bonding : Forms intermolecular N–H⋯O and O–H⋯O bonds, enhancing solubility .
Spectroscopic and Physical Properties
IR Spectroscopy
- The absence of C=S in the title compound (vs. hydrazinecarbothioamides) suggests a stabilized thione tautomer or alternative functionalization .
NMR Spectroscopy
- Thiophene Protons : Expected δ 6.8–7.5 ppm (cf. δ 7.2–7.6 ppm in SHIP1 activators ).
- Sulfonamide Methyl : δ ~3.0 ppm (cf. δ 2.8–3.2 ppm in N-methyl sulfonamides ).
Data Tables
Table 1: Molecular and Physical Properties
Table 2: Key Spectral Data
| Compound | IR (C=O) | IR (S=O) | ¹H NMR (Thiophene) |
|---|---|---|---|
| Title Compound | ~1670 | ~1150–1170 | δ 7.1–7.4 |
| Hydrazinecarbothioamides | 1663–1682 | 1150–1160 | δ 7.3–7.6 |
| SHIP1 Activators | Not reported | 1155–1165 | δ 7.2–7.6 |
Biological Activity
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : C11H12N4O2S
- IUPAC Name : this compound
The synthesis typically involves the reaction of thiophene derivatives with hydrazine and subsequent modifications to introduce the sulfonamide moiety. The detailed synthetic pathway is essential for understanding its biological implications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of hydrazinecarbonyl derivatives, including those similar to this compound. For example, a related compound demonstrated significant inhibition of tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 20 | HeLa | 1.67 |
| Compound 21 | MCF-7 | 4.87 |
| Compound 22 | HCT116 | 8.36 |
These compounds exhibited selective cytotoxicity against cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index .
The mechanism by which these compounds exert their antitumor effects typically involves:
- Apoptosis Induction : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells by arresting the cell cycle at the G1/S phase.
- EGFR and DHFR Inhibition : Compounds similar to this compound have been reported to inhibit key enzymes involved in cell proliferation, specifically EGFR and DHFR, with IC50 values indicating potent activity .
Antimicrobial Activity
In addition to antitumor properties, hydrazinecarbonyl derivatives have also been evaluated for antimicrobial activity. The presence of the thiophene ring is significant as it has been associated with various biological activities, including antifungal and antibacterial effects.
Case Studies
- Antimicrobial Efficacy : A study on thiophene derivatives revealed that certain compounds exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 10-50 µg/mL.
- Mechanistic Insights : The antimicrobial action is hypothesized to involve disruption of bacterial membrane integrity and interference with metabolic pathways due to the presence of the sulfonamide group, which is known for its role in inhibiting bacterial folic acid synthesis .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
- Lipinski's Rule of Five : The compound adheres to Lipinski's rule, suggesting good oral bioavailability.
- Toxicity Studies : In vivo studies are ongoing to assess potential toxicity levels, particularly in long-term exposure scenarios.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring (e.g., introducing hydrazinecarbonyl via nucleophilic substitution) followed by sulfonamide coupling. A common approach includes:
Thiophene Functionalization: React 3-aminothiophene with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to install the hydrazinecarbonyl group .
Sulfonamide Formation: Couple the intermediate with N-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., thiophene ring protons at δ 6.5–7.2 ppm) and confirms sulfonamide bond formation (N–SO2 resonance) .
- FT-IR: Validate hydrazinecarbonyl (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) groups .
- X-ray Crystallography: Resolves bond lengths (e.g., C–N in sulfonamide: ~1.45 Å) and molecular conformation, essential for structure-activity relationship (SAR) studies .
Advanced: How can density functional theory (DFT) be applied to predict electronic properties and reactivity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:
HOMO-LUMO Analysis: Predicts charge transfer behavior; the thiophene ring often contributes to low LUMO energy, enhancing electrophilic reactivity .
Electrostatic Potential Maps: Visualize nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as electron-rich) .
Validation: Compare computed vs. experimental IR/NMR data to refine functional selection (e.g., hybrid functionals for accuracy) .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Variable Substituents: Modify the benzenesulfonamide (e.g., electron-withdrawing groups at para positions) and thiophene (e.g., alkylation at the 5-position) to assess impacts on target binding .
- Biological Assays: Screen analogs against enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
- Data Correlation: Use multivariate regression to link electronic parameters (e.g., Hammett σ) with IC50 values .
Basic: What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
Methodological Answer:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays: Monitor bactericidal kinetics at 2× MIC over 24 hours .
- Controls: Include ciprofloxacin as a positive control and DMSO solvent controls .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., LC-MS/MS) and metabolic clearance (e.g., liver microsomes) to identify rapid degradation .
- Formulation Adjustments: Improve solubility via PEGylation or cyclodextrin complexation .
- Dose-Response Refinement: Conduct MTD (maximum tolerated dose) studies in rodents to optimize dosing regimens .
Advanced: What strategies enhance solubility without compromising target binding?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the hydrazinecarbonyl moiety .
- Crystal Engineering: Co-crystallize with succinic acid to improve aqueous solubility .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for sulfonamide coupling (residence time: 30 min, 60°C) to reduce side products .
- Catalytic Optimization: Use Pd/C (1 mol%) for hydrogenation steps to minimize catalyst loading .
- In-Line Analytics: Monitor reaction progress via FT-IR probes to terminate reactions at peak yield .
Advanced: What computational and experimental methods elucidate enzyme-inhibitor interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3LXG) to predict binding poses .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) for sulfonamide-enzyme interactions .
- Mutagenesis Studies: Validate key residues (e.g., Thr199 in carbonic anhydrase) via alanine scanning .
Advanced: How can photostability and thermal stability be assessed for long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose to UV light (ICH Q1B guidelines) and 40°C/75% RH for 4 weeks .
- HPLC-MS Analysis: Identify degradation products (e.g., hydrolysis of the hydrazinecarbonyl group) .
- Stabilizers: Add antioxidants (e.g., BHT) or store under nitrogen atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
